molecular formula C15H20BrNO2 B3152631 tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate CAS No. 740842-88-0

tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

Cat. No. B3152631
CAS RN: 740842-88-0
M. Wt: 326.23 g/mol
InChI Key: UICPNVVRZYJXAM-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is a chemical compound that belongs to the benzodiazepine family. It is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Properties of Heterocyclic Compounds

The compound's structure suggests relevance to the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepines and their derivatives, which have significant pharmacological and therapeutic implications. Research into these compounds often involves exploring their synthesis through methods such as ring expansion, and their potential biological activities are a key area of interest for further exploration (Kaur et al., 2021).

Catalytic and Synthetic Applications

The tert-butyl group and bromo substituent suggest that the compound could play a role in catalytic processes or as an intermediate in the synthesis of more complex molecules. Research on similar molecules, such as methyl tert-butyl ether (MTBE) and its derivatives, has explored their synthesis, decomposition, and the development of new catalysts for industrial processes. This includes the study of physical chemistry aspects of synthesis in gas phase and the search for new catalysts that are more environmentally friendly and stable (Bielański et al., 2003).

Environmental and Ecotoxicological Studies

Compounds with tert-butyl and bromo groups are often subjects of environmental studies, including their fate, degradation, and potential ecotoxicological effects. The environmental behavior and degradation pathways of such compounds, their detection in various matrices (air, water, soil), and the effects of human exposure are critical research areas. For instance, studies on MTBE, a related compound, have examined its environmental occurrence, degradation under aerobic and anaerobic conditions, and implications for bioremediation (Fiorenza & Rifai, 2003).

properties

IUPAC Name

tert-butyl 7-bromo-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICPNVVRZYJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143066
Record name 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

740842-88-0
Record name 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
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tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

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